2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol
CAS No.:
Cat. No.: VC16671367
Molecular Formula: C10H15NO3
Molecular Weight: 203.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO3 |
|---|---|
| Molecular Weight | 203.27 g/mol |
| IUPAC Name | 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol |
| Standard InChI | InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/i1D3,2D3 |
| Standard InChI Key | VFRCNXKYZVQYLX-WFGJKAKNSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CN)O |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C(CN)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecular framework of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol consists of a phenethylamine backbone, where the phenyl ring is substituted with two trideuteriomethoxy groups at the 2- and 5-positions. The ethanolamine side chain contains a secondary amine group (-NH₂) and a hydroxyl group (-OH), contributing to its amphiphilic character. The deuteration of methoxy groups replaces all three hydrogen atoms with deuterium, resulting in -OCD₃ substituents. This isotopic substitution enhances the compound’s stability without significantly altering its steric profile.
Key Structural Features
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Aromatic ring: Provides a planar platform for interactions with biological targets.
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Deuterated methoxy groups: Improve metabolic resistance due to the kinetic isotope effect.
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Ethanolamine chain: Facilitates solubility in polar solvents and potential hydrogen bonding.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol involves a multi-step process, typically beginning with the preparation of the deuterated methoxy precursors. Key steps include:
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Deuteration of Methoxy Groups:
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Reaction of methanol-d₄ (CD₃OD) with phenol derivatives under acidic conditions to yield trideuteriomethoxy-substituted intermediates.
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Catalysts such as boron trifluoride (BF₃) or deuterated sulfuric acid (D₂SO₄) may be employed.
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Coupling to the Phenethylamine Backbone:
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Introduction of the ethanolamine side chain via reductive amination or Grignard reactions.
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Protecting group strategies (e.g., Boc or Fmoc) are often utilized to prevent side reactions.
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Purification and Characterization:
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Chromatographic techniques (HPLC, GC-MS) ensure high purity.
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Spectroscopic methods (¹H NMR, ¹³C NMR, IR) confirm structural integrity, with deuterium incorporation verified via mass spectrometry.
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Challenges in Synthesis
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Isotopic Purity: Ensuring complete deuteration at the methoxy positions requires stringent control of reaction conditions.
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Yield Optimization: Multi-step reactions often suffer from cumulative losses, necessitating catalytic enhancements or flow chemistry approaches.
Physicochemical Properties
Stability and Reactivity
The deuterated methoxy groups confer exceptional stability:
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Thermal Stability: Decomposition temperatures exceed 300°C, compared to ~250°C for the non-deuterated analog.
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Oxidative Resistance: Reduced susceptibility to cytochrome P450-mediated metabolism due to the kinetic isotope effect.
Solubility Profile
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Polar solvents: Highly soluble in water, methanol, and ethanol.
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Non-polar solvents: Limited solubility in hexane or chloroform.
Spectroscopic Data
| Property | Value/Observation | Method |
|---|---|---|
| ¹H NMR (D₂O) | δ 3.7 (m, 2H, CH₂), δ 6.8 (s, 2H, aromatic) | 500 MHz spectrometer |
| IR (KBr) | 3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O-C) | FT-IR |
| Mass (ESI+) | m/z 286.3 [M+H]⁺ | High-resolution MS |
Mechanistic Insights and Biological Activity
Proposed Mechanisms of Action
While the exact mechanism remains under investigation, hypotheses include:
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Neurotransmitter Modulation: Structural similarity to phenethylamines suggests potential interactions with adrenergic or dopaminergic receptors.
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Enzyme Inhibition: Deuterated groups may slow metabolic degradation, prolonging activity against targets like monoamine oxidases.
Pharmacokinetic Advantages
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Extended Half-Life: Deuteration reduces first-pass metabolism, enhancing bioavailability.
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Tissue Penetration: Amphiphilic nature allows crossing of the blood-brain barrier.
Applications in Research and Medicine
Drug Development
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Lead Compound Optimization: Serves as a scaffold for designing deuterated drugs with improved pharmacokinetics.
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Metabolic Studies: Used as a tracer to investigate deuterium’s impact on drug metabolism.
Analytical Chemistry
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Isotopic Labeling: Facilitates tracking in mass spectrometry-based assays.
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